(E)-3-(m-tolyl)prop-2-enoyl chloride
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Overview
Description
(E)-3-m-Tolyl-acryloyl chloride is an organic compound that belongs to the class of acryloyl chlorides. It is characterized by the presence of a tolyl group attached to the acrylate moiety. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-3-m-Tolyl-acryloyl chloride can be synthesized through the reaction of (E)-3-m-Tolyl-acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added dropwise. The reaction mixture is then heated to facilitate the formation of the acryloyl chloride.
Industrial Production Methods
In an industrial setting, the production of (E)-3-m-Tolyl-acryloyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-m-Tolyl-acryloyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming amides, esters, or thioesters, respectively.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with nucleophiles or electrophiles.
Polymerization: The compound can undergo polymerization reactions to form polyacrylates, which are useful in various applications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or boron trifluoride (BF₃) can be used to facilitate addition reactions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Polyacrylates: Formed through polymerization reactions.
Scientific Research Applications
(E)-3-m-Tolyl-acryloyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create various derivatives and polymers.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug delivery systems and therapeutic agents.
Industry: Applied in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (E)-3-m-Tolyl-acryloyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon in the acryloyl chloride is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Similar Compounds
Acryloyl Chloride: A simpler analog without the tolyl group.
Methacryloyl Chloride: Contains a methyl group instead of the tolyl group.
Benzoyl Chloride: Contains a phenyl group instead of the acrylate moiety.
Uniqueness
(E)-3-m-Tolyl-acryloyl chloride is unique due to the presence of the tolyl group, which imparts specific reactivity and properties to the compound. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
3-(3-methylphenyl)prop-2-enoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBPHWLIGRZJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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